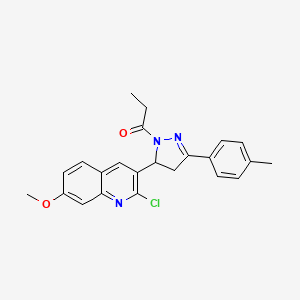
1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-4-22(28)27-21(13-20(26-27)15-7-5-14(2)6-8-15)18-11-16-9-10-17(29-3)12-19(16)25-23(18)24/h5-12,21H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLRJHLNSPGJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=C(N=C4C=C(C=CC4=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a synthetic organic compound that has attracted attention due to its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The unique structural features of this compound suggest it may interact with various biological targets, warranting further investigation into its therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C23H22ClN3O2, with a molecular weight of 407.9 g/mol. The presence of a quinoline moiety and a pyrazole ring enhances its potential pharmacological properties due to their known biological activities.
Table 1: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Quinoline moiety | Antimalarial, antibacterial, anticancer |
| Pyrazole ring | Anti-inflammatory, analgesic |
| Chloro and methoxy substituents | Influence on solubility and reactivity |
While the exact mechanism of action of this compound is not fully elucidated, it is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The heterocyclic nature of the compound allows it to participate in various biochemical pathways.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. The incorporation of the pyrazole ring may enhance these effects by promoting apoptosis in cancer cells or inhibiting cell proliferation .
Anti-inflammatory Properties
Pyrazole compounds are recognized for their anti-inflammatory effects. The dual action of the quinoline and pyrazole structures may synergistically contribute to reducing inflammation in various models .
Analgesic Effects
The analgesic potential of this compound can be attributed to its structural similarity to other known analgesics. Studies suggest that modifications in the substituents can lead to varying degrees of pain relief efficacy.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Quinoline-Pyrazole Derivatives : A study demonstrated that derivatives with both quinoline and pyrazole rings exhibited enhanced cytotoxicity against cancer cell lines compared to those with only one of the rings. This suggests a synergistic effect that could be leveraged for drug development .
- Anti-inflammatory Evaluation : In vivo studies showed that compounds containing similar structural motifs significantly reduced inflammation markers in animal models, indicating their potential as therapeutic agents for inflammatory diseases .
Future Directions
Further research is needed to establish the full therapeutic potential and mechanisms of action for this compound. This includes:
- In Vitro Studies : Assessing its efficacy against specific cancer types and inflammatory conditions.
- In Vivo Testing : Evaluating safety and therapeutic effects in animal models.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure affect biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


